Grindelic acid

概要

説明

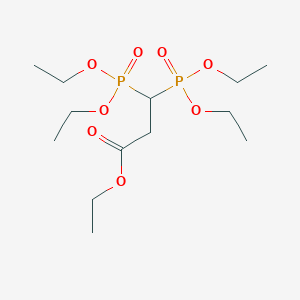

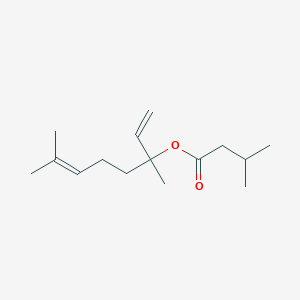

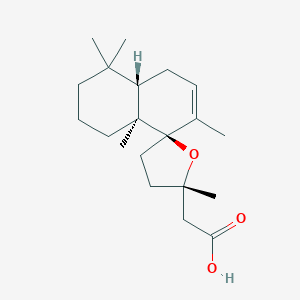

Grindelic acid is a natural product derived from plant sources . It is a major grindelane diterpenoid isolated from the resin of Grindelia robusta Nutt., Compositae . The empirical formula is C20H32O3 and the molecular weight is 320.47 .

Synthesis Analysis

This compound has been synthesized from grindelistrictic acid and its 3α-hydroxy analog . The synthesis involved selective degradation via oxidative cleavage of the 7-acetyl-7-hydroxy derivatives in high yields .

Molecular Structure Analysis

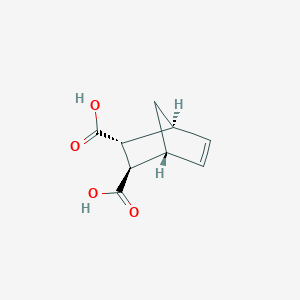

The molecular structure of this compound includes a total of 57 bonds. There are 25 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 Oxolane .

Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 434.7±28.0 °C at 760 mmHg, and a flash point of 145.8±17.5 °C . It has a molar refractivity of 91.6±0.4 cm^3, a polar surface area of 47 Å^2, and a molar volume of 297.1±5.0 cm^3 .

科学的研究の応用

Pharmacology: Modulation of Respiratory Epithelium Functions

Grindelic acid has been observed to selectively modulate respiratory epithelium functions. At a concentration of 50 µM, it affects TLR-4 expression, cytokine production, and p65 NF-κB concentration. This modulation does not impact the expression of adhesive molecules and pro-inflammatory functions of macrophages .

Cell Culture: Elicitation Studies

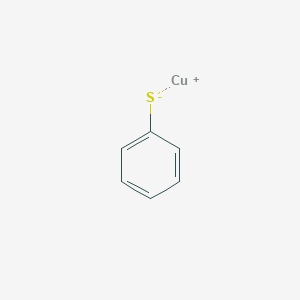

In cell suspension cultures of Grindelia pulchella, the addition of CuSO4 has been studied for its effect on this compound accumulation. Interestingly, while a lower concentration of CuSO4 inhibited this compound accumulation, a higher concentration induced an increase in production during the stationary phase of the cell cycle .

Biochemistry: Secondary Metabolite Production

This compound production is significant in the study of secondary metabolites. Abiotic elicitors, such as heavy metals, can affect both biomass and secondary metabolite production, providing insights into the metabolic pathways and stress responses in plants .

and a molecular weight of 320.47, this compound presents a case for synthesis and structural analysis in organic chemistry. .Environmental Science: Heavy Metal Stress Response

The response of plant cells to heavy metals can be studied using this compound as a biomarker. The compound’s accumulation in response to heavy metal stress, like copper sulfate, provides insights into environmental stress factors affecting plant growth and metabolism .

Biotechnology: Genetic Engineering

This compound’s production in cell cultures can be optimized through genetic engineering. By manipulating the genes involved in its biosynthetic pathway, researchers can enhance its production, which is crucial for its application in various fields, including medicine and agriculture .

Natural Product Chemistry: Isolation and Purification

The extraction and purification processes of this compound from natural sources are vital for its application in research. Techniques such as liquid-liquid extraction and methanol reflux are used to isolate and purify this compound, which can then be used for further studies .

Medicinal Chemistry: Drug Discovery

This compound’s selective modulation of biological functions suggests potential therapeutic applications. Its impact on cytokine production and NF-κB concentration could lead to the development of new drugs targeting respiratory diseases and inflammatory conditions .

作用機序

Target of Action

Grindelic acid primarily targets the respiratory epithelium and human macrophages . It modulates the pro-inflammatory functions of these cells, which play a crucial role in the body’s response to bacterial infection .

Mode of Action

This compound interacts with its targets by modulating the expression of surface receptors such as TLR-4 and the concentration of the NF-κB transcription factor . This modulation leads to a decrease in the production of a wide spectrum of cytokines, including TNF-α, IL-1β, IL-6, and IL-8 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By decreasing the concentration of the NF-κB transcription factor, this compound inhibits the synthesis of pro-inflammatory cytokines . This modulation of the NF-κB pathway results in a decrease in inflammation and an improvement in symptoms related to cold and other respiratory diseases .

Pharmacokinetics

It is known that this compound is used in cell suspension cultures, suggesting that it can be absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is a significant modulation of pro-inflammatory functions in the respiratory epithelium . This includes a decrease in the expression of TLR-4, a reduction in the concentration of the NF-κB transcription factor, and an inhibition of cytokine synthesis . These molecular and cellular effects contribute to the compound’s potential therapeutic benefits in treating respiratory diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For example, studies have shown that the accumulation of this compound in Grindelia pulchella cell suspension cultures can be affected by the presence of abiotic elicitors such as CuSO4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Safety and Hazards

特性

IUPAC Name |

2-[(2'S,4aS,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWWERNKTLITEF-MVJPYGJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@]([C@@]13CC[C@@](O3)(C)CC(=O)O)(CCCC2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1438-57-9 | |

| Record name | Grindelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRINDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QX9FCD1IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Grindelic acid, a diterpene acid found in Grindelia squarrosa, has been shown to modulate the pro-inflammatory functions of respiratory epithelial cells and macrophages. While its exact mechanism of action is not fully understood, research suggests that this compound may decrease the expression of TLR-4 receptors and reduce the concentration of the p65 NF-κB transcription factor in LPS-stimulated nasal and bronchial epithelial cells []. This, in turn, may lead to the inhibition of pro-inflammatory cytokine synthesis, including IL-8, TNF-α, IL-1β, and IL-6 [].

ANone: Yes, studies show that this compound can modulate the pro-inflammatory functions of macrophages, though less potently than the total Grindelia squarrosa extract []. Further research is needed to fully elucidate the specific mechanisms involved.

ANone: this compound does not appear to have a direct antimicrobial effect. Studies examining its activity against a range of bacterial strains found no significant inhibition [].

ANone: this compound has the molecular formula C20H32O2 and a molecular weight of 304.47 g/mol.

ANone: The structure of this compound has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , , ]. These analyses have provided detailed information about the compound's structure, including the position of functional groups and stereochemistry.

ANone: The research provided focuses primarily on the biological activity and chemical synthesis of this compound. While its stability and compatibility with various materials are crucial for potential applications, these aspects have not been explicitly explored in the provided literature.

ANone: Based on the provided research, there is no evidence to suggest that this compound possesses any inherent catalytic properties.

ANone: Yes, molecular docking studies have been conducted to investigate the potential interaction of this compound with histone deacetylase (HDAC) enzymes []. These simulations have shown that this compound exhibits a binding mode similar to known HDAC inhibitors and displays good binding affinity []. This suggests a potential mechanism for its observed cytotoxic activity.

ANone: Studies have demonstrated that modifying the this compound structure can significantly alter its biological activity. For example, introducing a hydroxyl group at the C-17 or C-6 position through bromination and subsequent reactions leads to derivatives with altered properties []. Additionally, research has shown that the presence of specific functional groups, like the carboxyl group at C-7, is crucial for its biological activity []. Further SAR studies are needed to fully explore the relationship between structural modifications and their impact on this compound's activity, potency, and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)